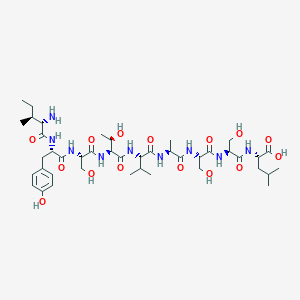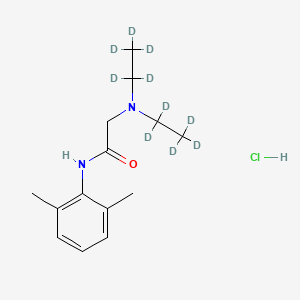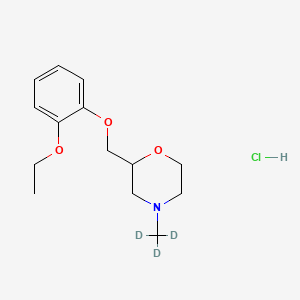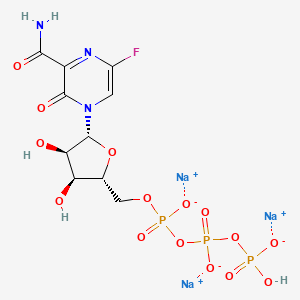
Influenza HA (518-526)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Influenza HA (518-526) is a peptide epitope derived from the hemagglutinin protein of the influenza virus. Hemagglutinin is a viral membrane-bound protein that plays a critical role in the viral life cycle by mediating entry into target cells. The specific sequence of Influenza HA (518-526) is Ile-Tyr-Ser-Thr-Val-Ala-Ser-Ser-Leu, and it is recognized by the immune system as an H-2Kd-restricted epitope.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Influenza HA (518-526) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, activated by a coupling reagent, is added to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of Influenza HA (518-526) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and integrity of the final product .
化学反应分析
Types of Reactions
Influenza HA (518-526) can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the tyrosine residue.
Reduction: Disulfide bonds, if present, can be reduced.
Substitution: Amino acid residues can be substituted to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol.
Substitution: Amino acid analogs and coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Major Products
The major products formed from these reactions depend on the specific modifications made. For example, oxidation of tyrosine can lead to the formation of dityrosine, while substitution reactions can yield various peptide analogs .
科学研究应用
Influenza HA (518-526) has numerous applications in scientific research:
Immunology: It is used to study immune responses, particularly T-cell recognition and activation.
Vaccine Development: The peptide is investigated as a potential component of universal influenza vaccines.
Diagnostics: It serves as a marker in assays to detect influenza virus infections.
Therapeutics: Research is ongoing to develop peptide-based antiviral therapies
作用机制
The mechanism of action of Influenza HA (518-526) involves its recognition by the immune system. The peptide binds to major histocompatibility complex (MHC) molecules on antigen-presenting cells, which then present it to T-cells. This interaction triggers an immune response, leading to the activation of cytotoxic T-lymphocytes that target and destroy infected cells .
相似化合物的比较
Similar Compounds
Influenza HA (307-319): Another epitope from the hemagglutinin protein.
Neuraminidase Inhibitors: Compounds like oseltamivir and zanamivir that target a different viral protein.
Synthetic Peptides: Various synthetic peptides designed to mimic viral epitopes
Uniqueness
Influenza HA (518-526) is unique due to its specific sequence and its role as an H-2Kd-restricted epitope. This specificity makes it a valuable tool for studying immune responses and developing targeted therapies .
属性
分子式 |
C42H69N9O15 |
|---|---|
分子量 |
940.0 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C42H69N9O15/c1-9-21(6)31(43)39(62)45-26(15-24-10-12-25(56)13-11-24)35(58)48-30(18-54)38(61)51-33(23(8)55)41(64)50-32(20(4)5)40(63)44-22(7)34(57)47-28(16-52)37(60)49-29(17-53)36(59)46-27(42(65)66)14-19(2)3/h10-13,19-23,26-33,52-56H,9,14-18,43H2,1-8H3,(H,44,63)(H,45,62)(H,46,59)(H,47,57)(H,48,58)(H,49,60)(H,50,64)(H,51,61)(H,65,66)/t21-,22-,23+,26-,27-,28-,29-,30-,31-,32-,33-/m0/s1 |
InChI 键 |
HPOMZIOCDIYOTE-JRCYYVIGSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)O)N |
规范 SMILES |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![[4-formyl-5-hydroxy-6-(trideuteriomethyl)pyridin-3-yl]methyl dihydrogen phosphate](/img/structure/B12422853.png)



